molecular formula C4H7N3O2 B6250457 4-nitrosopiperazin-2-one CAS No. 18907-82-9

4-nitrosopiperazin-2-one

Cat. No.: B6250457
CAS No.: 18907-82-9
M. Wt: 129.12 g/mol
InChI Key: DNKUENYEUIUSEQ-UHFFFAOYSA-N
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Description

4-Nitrosopiperazin-2-one is an organic compound characterized by a piperazine ring with a nitroso substituent at the 4th position and a carbonyl group at the 2nd position. This compound has garnered significant attention due to its diverse applications in scientific research and potential implications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrosopiperazin-2-one typically involves the nitrosation of piperazin-2-one. One common method includes the reaction of piperazin-2-one with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the nitroso group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Nitrosation Reactions

4-Nitrosopiperazin-2-one is synthesized through nitrosation pathways involving secondary amines. Key steps include:

  • Nitrosating agents : Sodium nitrite (NaNO₂) is commonly used under acidic conditions (pH 6–7) to generate nitrosonium ions ([NO⁺]) .

  • Methylation : Formaldehyde (H₂CO) reacts with piperazine derivatives to form intermediates, which are then nitrosated. The molar ratio of 1-nitrosopiperazine:formaldehyde is critical, typically 1:1.8–2.2, with temperatures maintained at 80–100°C .

  • Optimized conditions : Response surface methodology has identified ideal parameters for nitrosation reactions, including n(AT-SO₄)/n(NaNO₂) = 0.84, n(AT)/n(H₂SO₄) = 1.72, and a reaction time of 2 minutes at 17°C to maximize yield and purity .

Table 1: Nitrosation Parameters for Piperazine Derivatives

ParameterValueSource
Molar ratio (1-nitrosopiperazine:formaldehyde)1:1.8–2.2
pH6–7
Temperature80–100°C
Reaction time2 minutes

Oxidation and Reduction

The nitroso group in this compound undergoes redox transformations:

  • Oxidation : Nitroso compounds can be oxidized to nitro derivatives using reagents like potassium permanganate (KMnO₄) under acidic or basic conditions .

  • Reduction : Reduction with agents such as sodium borohydride (NaBH₄) converts nitroso groups to amines, forming secondary amines .

Table 2: Oxidation/Reduction Reactions

Reaction TypeReagentProductSource
OxidationKMnO₄Nitro derivative
ReductionNaBH₄Amine derivative

Substitution and Other Reactions

Nucleophilic substitution and amidoxime formation are notable reactions:

  • Nucleophilic substitution : The nitroso group can react with nucleophiles (e.g., amines) under basic conditions, leading to substituted piperazine derivatives .

  • Amidoxime formation : In acidic solutions, nitrosamines may form amidoximes (e.g., 36 ) via intermolecular reactions, particularly at high concentrations (≥50 mM) .

Table 3: Substitution Reaction Pathways

ReactionConditionsProductSource
Nucleophilic substitutionBasic pHSubstituted piperazine
Amidoxime formationAcidic pH, high concentrationAmidoxime (e.g., 36 )

Degradation Pathways

This compound undergoes environmental degradation:

  • Photolysis : UV irradiation cleaves the N–N bond, producing nitric oxide (NO) and dimethylamino radicals. Quantum yields vary (Φ ≤ 0.3) due to solvent effects .

  • Oxygen-mediated reactions : Oxygen-atom exchange with O₂ can generate superoxide radicals (O₂⁻) and peroxynitrite (ONOO⁻), leading to secondary products like nitramines .

Table 4: Photolysis and Oxygen-Mediated Degradation

Degradation PathwayProductsSource
Photolysis (N–N bond cleavage)Nitric oxide (NO), dimethylamino radicals
Oxygen-mediated reactionsSuperoxide radicals (O₂⁻), peroxynitrite (ONOO⁻)

Mechanistic Insights

  • Secondary nitrosation products : Unprecedented mechanisms involve secondary nitrosation during synthesis, as observed in 4-aminoantipyrine production .

  • Nitrosation pathways : Reactions with secondary amines and nitrosonium ions are critical, with conformational factors influencing product distribution .

Scientific Research Applications

Organic Synthesis

4-Nitrosopiperazin-2-one serves as a valuable reagent in organic synthesis. It is used as a precursor for synthesizing other compounds, including nitroso derivatives and substituted piperazines. The compound's ability to undergo nucleophilic substitution reactions enhances its utility in creating complex organic molecules.

Biological Studies

Research has been conducted on the genotoxic effects of this compound. Its interactions with biological molecules can lead to DNA modifications, potentially resulting in mutations. Studies have indicated that the nitroso group can form covalent bonds with nucleophilic sites in DNA, raising concerns about its mutagenic properties .

Pharmaceutical Development

In the pharmaceutical industry, this compound is investigated for its potential role in drug development. It serves as a model compound for studying nitrosamine impurities in pharmaceuticals, which are known to be genotoxic and carcinogenic. The compound's stability under various conditions is critical for assessing its safety in medicinal products .

Analytical Chemistry

The compound is also utilized in developing analytical methods for detecting nitrosamine impurities in various products. Techniques such as LC-MS/MS (Liquid Chromatography coupled with Tandem Mass Spectrometry) have been employed to quantify nitrosamines like 1-methyl-4-nitrosopiperazine (MNP), which is a degradation product of certain pharmaceuticals .

Case Study 1: Genotoxicity Assessment

A study assessed the genotoxic potential of various nitrosamines, including this compound. The results indicated significant mutagenic activity in host-mediated assays, emphasizing the need for stringent controls when using this compound in biological applications .

Case Study 2: Analytical Method Validation

Research focused on validating an LC-MS/MS method for detecting MNP in rifampicin products demonstrated high sensitivity and specificity. This method is crucial for ensuring the safety of pharmaceutical formulations by monitoring nitrosamine levels during production and storage .

Mechanism of Action

The mechanism of action of 4-nitrosopiperazin-2-one involves its interaction with nucleophilic sites in biological molecules. The nitroso group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of the target molecules. This can result in genotoxic effects, including DNA alkylation and mutation .

Comparison with Similar Compounds

  • 1-Methyl-4-nitrosopiperazine
  • 1-Cyclopentyl-4-nitrosopiperazine
  • 4-Nitrosopiperazine-1-ethanol

Comparison: 4-Nitrosopiperazin-2-one is unique due to its specific structural features, including the presence of both a nitroso group and a carbonyl group on the piperazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a valuable reagent in synthetic chemistry and a subject of interest in various scientific studies .

Biological Activity

4-Nitrosopiperazin-2-one is a compound belonging to the class of nitrosamines, which are recognized for their potential biological activities and toxicological implications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and associated health risks.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a nitroso group at the 4-position. The structural arrangement influences its reactivity with biological systems, making it a subject of interest in medicinal chemistry.

Property Details
Chemical Formula C4_4H8_8N2_2O
Molecular Weight 100.12 g/mol
Functional Groups Nitroso group, piperazine ring

Pharmacological Effects

Research indicates that nitrosamines like this compound may exhibit various pharmacological activities, including interactions with neurotransmitter systems. Specifically, compounds with similar structures have shown potential effects on serotonin receptors, which are crucial in regulating mood and behavior .

Genotoxicity and Carcinogenic Potential

Several studies have highlighted the genotoxic properties of nitrosamines. For instance, 1-methyl-4-nitrosopiperazine (MNP), a related compound, has been reported to induce DNA damage in both rat and human nasal tissues, suggesting that this compound could have similar effects . The mechanism involves the formation of reactive species that can interact with DNA, leading to mutations and potentially carcinogenic outcomes.

Case Studies

Several case studies have assessed the safety and biological implications of nitrosamine exposure:

  • Case Study on MNP in Rifampicin : The detection of MNP in rifampicin capsules raised concerns about nitrosamine impurities in pharmaceuticals. A study found MNP levels exceeding acceptable limits in multiple batches, emphasizing the need for stringent monitoring of nitrosamine levels in drug formulations .
  • Genotoxicity Assessment : A study evaluating the genotoxic effects of MNP found significant increases in DNA strand breaks in exposed tissues. This highlights the potential risks associated with exposure to nitrosamines like this compound .

The biological activity of this compound may be attributed to several mechanisms:

  • Reactive Nitroso Group : The nitroso group can react with nucleophilic sites in biomolecules, leading to modifications that disrupt normal cellular functions.
  • Interference with Cellular Processes : Nitrosamines can interfere with cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Properties

CAS No.

18907-82-9

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

4-nitrosopiperazin-2-one

InChI

InChI=1S/C4H7N3O2/c8-4-3-7(6-9)2-1-5-4/h1-3H2,(H,5,8)

InChI Key

DNKUENYEUIUSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)N=O

Purity

95

Origin of Product

United States

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